molecular formula C14H25BN2O3 B1412837 1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246812-75-7

1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1412837
CAS RN: 2246812-75-7
M. Wt: 280.17 g/mol
InChI Key: VXCDPSUFSUEJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (or 1-PEP-4-TMD) is an organic compound composed of a pyrazole ring with a propoxyethyl group attached to the nitrogen atom of the ring and a tetramethyl-[1,3,2]dioxaborolan-2-yl moiety attached to the carbon atom of the ring. It is a relatively new compound, first synthesized in 2019, and is of interest due to its potential applications in scientific research.

Scientific Research Applications

1-PEP-4-TMD has a variety of potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used as a fluorescent probe for imaging cellular processes in live cells.

Mechanism of Action

1-PEP-4-TMD has been shown to interact with proteins in a variety of ways. It can bind to proteins through hydrophobic interactions, hydrogen bonding, and electrostatic interactions. It can also form complexes with proteins, allowing it to be used as a fluorescent probe for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-PEP-4-TMD have yet to be fully explored. However, preliminary studies suggest that it may be useful in the study of enzyme-catalyzed reactions, as well as in the study of protein structure and function.

Advantages and Limitations for Lab Experiments

1-PEP-4-TMD has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. It is also relatively non-toxic and has a low molecular weight, making it easy to handle and store. However, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.

Future Directions

1-PEP-4-TMD has a variety of potential applications in scientific research. Future research should focus on exploring the biochemical and physiological effects of this compound, as well as its potential uses in the study of enzyme-catalyzed reactions, protein structure and function, and cellular processes. In addition, further research should focus on developing new methods for synthesizing 1-PEP-4-TMD, as well as improving existing methods for its synthesis. Finally, research should also focus on developing new applications for 1-PEP-4-TMD, such as its potential use as a drug delivery system or as a fluorescent probe for imaging cellular processes.

properties

IUPAC Name

1-(2-propoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O3/c1-6-8-18-9-7-17-11-12(10-16-17)15-19-13(2,3)14(4,5)20-15/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCDPSUFSUEJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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